![molecular formula C9H9FOS B12582701 4-[(R)-Ethenesulfinyl]-1-fluoro-2-methylbenzene CAS No. 646516-46-3](/img/structure/B12582701.png)
4-[(R)-Ethenesulfinyl]-1-fluoro-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[®-Ethenesulfinyl]-1-fluoro-2-methylbenzene is an organic compound characterized by the presence of a sulfinyl group attached to an ethenyl moiety, a fluorine atom, and a methyl group on a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[®-Ethenesulfinyl]-1-fluoro-2-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with 1-fluoro-2-methylbenzene as the primary starting material.
Ethenylation: The ethenyl group is introduced via a reaction with a suitable ethenylating agent, often under the influence of a catalyst to ensure regioselectivity and stereoselectivity.
Industrial Production Methods
In an industrial setting, the production of 4-[®-Ethenesulfinyl]-1-fluoro-2-methylbenzene may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[®-Ethenesulfinyl]-1-fluoro-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone under the influence of strong oxidizing agents.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: The major product is 4-[®-Ethenesulfonyl]-1-fluoro-2-methylbenzene.
Reduction: The major product is 4-[®-Ethenesulfanyl]-1-fluoro-2-methylbenzene.
Substitution: The products vary depending on the nucleophile used.
Applications De Recherche Scientifique
4-[®-Ethenesulfinyl]-1-fluoro-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-[®-Ethenesulfinyl]-1-fluoro-2-methylbenzene involves its interaction with specific molecular targets. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The fluorine atom enhances the compound’s stability and lipophilicity, affecting its distribution and activity in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[®-Ethenesulfonyl]-1-fluoro-2-methylbenzene: Similar structure but with a sulfone group.
4-[®-Ethenesulfanyl]-1-fluoro-2-methylbenzene: Similar structure but with a sulfide group.
4-[®-Ethenesulfinyl]-1-chloro-2-methylbenzene: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
4-[®-Ethenesulfinyl]-1-fluoro-2-methylbenzene is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
646516-46-3 |
|---|---|
Formule moléculaire |
C9H9FOS |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
4-[(R)-ethenylsulfinyl]-1-fluoro-2-methylbenzene |
InChI |
InChI=1S/C9H9FOS/c1-3-12(11)8-4-5-9(10)7(2)6-8/h3-6H,1H2,2H3/t12-/m1/s1 |
Clé InChI |
YBAVYTCZJZEWNA-GFCCVEGCSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)[S@](=O)C=C)F |
SMILES canonique |
CC1=C(C=CC(=C1)S(=O)C=C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


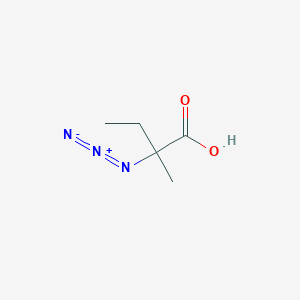

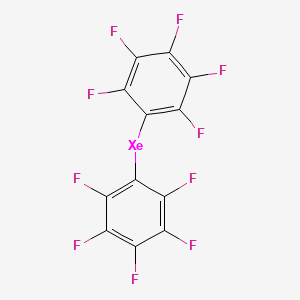
![Trimethyl[3-(2-phenylethenyl)furan-2-yl]silane](/img/structure/B12582635.png)
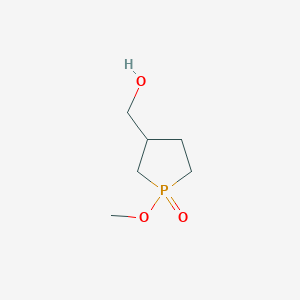

![N~1~-[(4-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12582659.png)
![4-[(4-tert-Butyl-2,6-dimethylphenoxy)methyl]pyridine](/img/structure/B12582660.png)
![4,6-Methano-2h-pyrano[3,2-b]pyridine](/img/structure/B12582661.png)
![Cyclohexanecarboxamide, N-[2-[(4-hydroxyphenyl)thio]ethyl]-](/img/structure/B12582664.png)
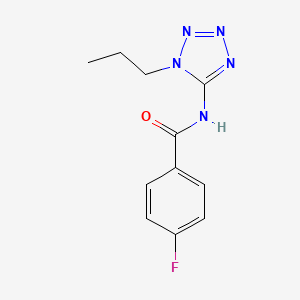
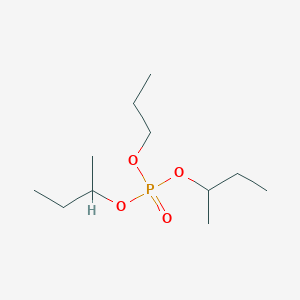
![1-[(2S,3R,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione](/img/structure/B12582700.png)

